

Application Note: Quantification of Ceftiofur in Plasma using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: Ceftiofur

Cat. No.: B124693

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in various animal species.[1][2] Pharmacokinetic and residue studies require a robust and reliable analytical method for the quantification of **ceftiofur** and its metabolites in biological matrices such as plasma. In biological systems, **ceftiofur** is rapidly metabolized to desfuroyl**ceftiofur**, which contains a free sulfhydryl group and can form conjugates with proteins.[2][3] Therefore, analytical methods typically involve a cleavage step to release the bound metabolite, followed by derivatization to a stable form, desfuroyl**ceftiofur** acetamide (DCA), for accurate quantification.[2][3][4]

This document provides a detailed protocol for the quantification of **ceftiofur** and its metabolites in plasma using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on the conversion of all **ceftiofur**-related residues to DCA, followed by chromatographic separation and quantification.

Experimental Protocols

1. Sample Preparation: Derivatization and Extraction

This protocol describes a common method for the derivatization of **ceftiofur** and its metabolites to desfuroyl**ceftiofur** acetamide (DCA) and subsequent solid-phase extraction (SPE) for

sample clean-up. An alternative protein precipitation method is also described.

1.1. Derivatization and Solid-Phase Extraction (SPE)

- Materials:
 - Plasma samples
 - Internal Standard (IS) solution (e.g., 100 µg/mL cefotaxime in methanol)
 - 0.4% Dithioerythritol (DTE) in borate buffer
 - Iodoacetamide buffer
 - Oasis HLB solid-phase extraction columns
 - 5% Glacial acetic acid in methanol
 - HPLC mobile phase for reconstitution
- Procedure:
 - Thaw frozen plasma samples and vortex to ensure homogeneity.
 - Pipette 100 µL of plasma into a clean test tube.
 - Add 15 µL of the internal standard solution (100 µg/mL cefotaxime).
 - Add 7 mL of 0.4% dithioerythritol in borate buffer.
 - Incubate the mixture in a water bath at 50°C for 15 minutes to cleave the thioester bond of **ceftiofur** and release desfuoyl**ceftiofur**.^[5]
 - Cool the tubes to room temperature.
 - Add 1.5 mL of iodoacetamide buffer to derivatize the free sulfhydryl group of desfuoyl**ceftiofur** to the stable acetamide form (DCA).^[5]
 - Condition an Oasis HLB extraction column.

- Pass the entire solution through the pre-conditioned Oasis HLB extraction column.
- Elute the analyte and internal standard with 5% glacial acetic acid in methanol.[5]
- Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
- Reconstitute the residue in 200 μ L of the HPLC mobile phase.[5]
- Inject 50 μ L into the HPLC system.[5]

1.2. Alternative Sample Preparation: Protein Precipitation

For a more simplified approach, protein precipitation can be used.[2][3]

- Procedure:
 - Follow steps 1-7 from the derivatization protocol above.
 - Add a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).
 - Vortex vigorously and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for direct injection or further clean-up if necessary.

2. HPLC-UV Analysis

- Instrumentation:
 - HPLC system with a UV detector
 - C18 reverse-phase column (e.g., Symmetry C18, 4.6 x 250 mm, 5 μ m)[1]
- Chromatographic Conditions:
 - Mobile Phase: A gradient mixture of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile.[1] An alternative isocratic mobile phase consists of 0.025 M sodium dihydrogen phosphate (pH 7) and acetonitrile (34:66, v/v).[2][6]

- Gradient Program: Start with 90% A and 10% B, ramp to 75% A and 25% B over 25 minutes, then return to initial conditions over 3 minutes.[1]
- Flow Rate: 1.0 mL/min[1]
- Injection Volume: 45-50 μ L[5][6]
- UV Detection Wavelength: 265 nm or 266 nm.[1][4] Other reported wavelengths include 292 nm and 310 nm.[6][7]
- Column Temperature: 37°C[6]

3. Method Validation

The analytical method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized in the data presentation section.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC-UV methods for **ceftiofur** quantification in plasma.

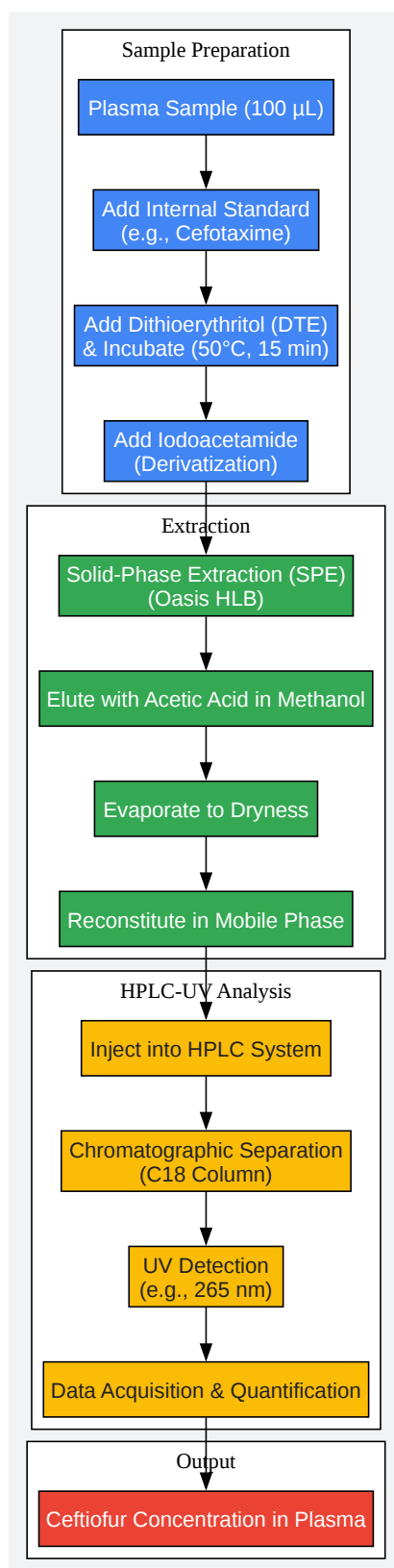
Table 1: Chromatographic and Detection Parameters

Parameter	Method 1	Method 2	Method 3
Column	Symmetry C18 (4.6 x 250 mm, 5 μ m)[1]	μ -Bondapack C18 (250mm x 4.6 mm, 5 μ m)[2]	PLRP-S polymeric column[4]
Mobile Phase	A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile[1]	0.025 M Sodium dihydrogen phosphate (pH 7) and Acetonitrile (34:66, v/v)[2][6]	A: 0.1% TFA in Water B: Acetonitrile[4]
Elution	Gradient[1]	Isocratic[2][6]	Gradient[4]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[2][6]	0.4 mL/min[4]
Detection Wavelength	265 nm[1]	310 nm[2][6]	266 nm[4]
Retention Time (Ceftiofur derivative)	~12 min[5]	Not Specified	Not Specified
Retention Time (IS - Cefotaxime)	~17 min[5]	Not Applicable	Not Applicable

Table 2: Method Validation Parameters

Parameter	Method 1	Method 2	Method 3
Linearity Range (µg/mL)	0.1 - 100[1]	0.4 - 40[3]	0.1 - 10[2]
Correlation Coefficient (r ²)	>0.999[1]	Not Specified	Not Specified
Limit of Quantification (LOQ) (µg/mL)	0.1[1]	Not Specified	0.11[2][6]
Limit of Detection (LOD) (µg/mL)	Not Specified	0.15[3]	0.03[2][6]
Intra-day Precision (%RSD)	0.7 - 4.5[1]	2.1 (at 5 µg/mL)[3]	Not Specified
Inter-day Precision (%RSD)	3.6 - 8.8[1]	10.3[3]	Not Specified
Accuracy/Recovery (%)	99% (average recovery)[1]	-4.2% (mean accuracy)[3]	Within acceptable limits[2]

Mandatory Visualization



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Caption: Experimental workflow for **Cefitofur** quantification in plasma.

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